

# Almagel: A Technical Guide to Formulation and Compositional Analysis

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## Compound of Interest

Compound Name:	Almagel
CAS No.:	76741-95-2
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This technical guide provides a comprehensive overview of the formulation and compositional analysis of **Almagel**, a widely recognized antacid preparation. This document delves into the core components of various **Almagel** formulations, presents detailed analytical methodologies for quality control and research purposes, and visualizes key concepts through structured diagrams.

## Introduction to Almagel Formulations

**Almagel** is an over-the-counter medication primarily used to neutralize stomach acid, offering relief from heartburn, acid indigestion, and sour stomach. It is a balanced combination of aluminum hydroxide and magnesium hydroxide. Over time, different formulations have been developed to address specific symptoms, leading to the introduction of **Almagel A** and **Almagel Neo**.

- **Almagel:** The original formulation, providing antacid and cytoprotective effects.[1][2]
- **Almagel A:** Incorporates an anesthetic (benzocaine) to alleviate associated pain.[3]

- **Almagel Neo:** Includes simethicone to reduce gas and bloating.[4][5]

The primary mechanism of action involves the chemical neutralization of hydrochloric acid in the stomach by aluminum hydroxide and magnesium hydroxide. This reaction increases the gastric pH, thereby reducing the erosive potential of stomach acid on the mucous membranes of the esophagus and stomach.[2][3][6] The combination of these two metal hydroxides is strategic: aluminum hydroxide can cause constipation, while magnesium hydroxide has a laxative effect, thus balancing out potential gastrointestinal side effects.

## Composition of Almagel Formulations

The following tables summarize the quantitative composition of the active ingredients in standard **Almagel**, **Almagel A**, and **Almagel Neo** oral suspensions. The excipients listed are commonly found in these formulations, though variations may exist between different manufacturers.

**Table 1: Active Ingredients in Almagel Formulations (per 5 mL of suspension)**

Active Ingredient	Almagel	Almagel A	Almagel Neo
Aluminum Hydroxide Gel (as Al <sub>2</sub> O <sub>3</sub> )	218 mg	218 mg	340 mg
Magnesium Hydroxide Paste (as MgO)	75 mg	75 mg	395 mg
Benzocaine	-	109 mg[3][6][7]	-
Simethicone	-	-	36 mg[4][5]

Note: Some formulations may express the quantity of aluminum hydroxide as dried aluminum hydroxide gel. 200mg of dried aluminum hydroxide gel is equivalent to 153mg of aluminum hydroxide.[8]

## Table 2: Common Excipients in Almagel Formulations

Excipient Category	Example Excipients
Sweeteners / Bulking Agents	Sorbitol[5][6][7]
Preservatives	Methylparaben, Propylparaben, Butylparaben[6][7]
Thickening Agents	Hyetellose (Hydroxyethyl cellulose)[5][6]
Flavoring Agents	Lemon Oil, Peppermint Oil[6][8]
Solvents	Purified Water, Ethanol[5][6][7]
pH Adjusters / Buffers	Citric Acid Monohydrate[5]
Other	Sodium Saccharinate, Hydrogen Peroxide, Macrogol 4000, Propylene Glycol[5][6]

## Experimental Protocols for Compositional Analysis

This section provides detailed methodologies for the key experiments required for the quality control and analysis of **Almagel** formulations, based on established pharmacopeial methods.

### Assay of Aluminum Hydroxide and Magnesium Hydroxide

This procedure is based on complexometric titration as outlined in the United States Pharmacopeia (USP) monographs for Alumina and Magnesia Oral Suspension.[3][4]

**Principle:** The total amount of aluminum and magnesium is determined by back-titration with a standardized solution of edetate disodium (EDTA). The amount of magnesium is determined separately after masking the aluminum, and the aluminum content is then calculated by difference.

Reagents and Solutions:

- Hydrochloric Acid (3 N and 1 N)
- Edetate Disodium (EDTA) 0.05 M, standardized

- Zinc Sulfate 0.05 M, standardized
- Acetic acid-ammonium acetate buffer TS
- Ammonia-ammonium chloride buffer TS
- Dithizone TS
- Eriochrome Black T indicator
- Triethanolamine
- Methyl Red TS
- Ammonium Hydroxide (6 N)

#### Sample Preparation:

- Accurately measure a volume of the well-shaken oral suspension equivalent to about 1200 mg of aluminum hydroxide into a beaker.
- Add 20 mL of water and stir.
- Slowly add 10 mL of 3 N hydrochloric acid and heat gently if necessary to aid dissolution.
- Cool and filter the solution into a 200-mL volumetric flask.
- Wash the filter with water into the flask, add water to volume, and mix well. This is the Assay Preparation.<sup>[7][9]</sup>

#### Procedure for Aluminum Hydroxide:

- Pipette 10.0 mL of the Assay Preparation into a 250-mL beaker.
- Add 20 mL of water.
- With continuous stirring, add 25.0 mL of 0.05 M EDTA and 20 mL of acetic acid-ammonium acetate buffer TS.

- Heat the solution near boiling for 5 minutes.
- Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.
- Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.
- Perform a blank determination, substituting 10 mL of water for the Assay Preparation.
- Calculate the volume of 0.05 M EDTA consumed by the aluminum and magnesium.

#### Procedure for Magnesium Hydroxide:

- Pipette a volume of the Assay Preparation equivalent to about 40 mg of magnesium hydroxide into a 400-mL beaker.
- Add 200 mL of water and 20 mL of triethanolamine, and stir.
- Add 10 mL of ammonia-ammonium chloride buffer TS and 3 drops of Eriochrome Black T indicator solution.
- Cool the solution to 3-4 °C in an ice bath.
- Titrate with 0.05 M EDTA to a blue endpoint.
- Perform a blank determination.
- Each mL of 0.05 M EDTA is equivalent to 2.916 mg of  $Mg(OH)_2$ .[\[4\]](#)[\[8\]](#)

Calculation for Aluminum Hydroxide: The amount of aluminum hydroxide is calculated from the volume of EDTA consumed in the first titration after subtracting the volume of EDTA equivalent to the magnesium hydroxide determined in the second titration. Each mL of 0.05 M EDTA is equivalent to 3.900 mg of  $Al(OH)_3$ .[\[3\]](#)[\[7\]](#)

## Acid-Neutralizing Capacity (ANC) Test

This protocol is based on the USP General Chapter <301>.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Principle: The acid-neutralizing capacity is determined by reacting a known amount of the antacid with an excess of standardized hydrochloric acid, and then titrating the unreacted acid with a standardized solution of sodium hydroxide to a pH of 3.5.

Apparatus:

- pH meter with a suitable electrode, standardized
- Magnetic stirrer with a stirring bar
- Constant temperature bath ( $37 \pm 3$  °C)

Reagents and Solutions:

- Hydrochloric Acid (1.0 N), standardized
- Sodium Hydroxide (0.5 N), standardized
- Purified water, carbon dioxide-free

Procedure for Oral Suspension:

- Shake the container of the oral suspension until the contents are uniform.
- Accurately weigh a quantity of the uniform mixture equivalent to the minimum labeled dosage into a 250-mL beaker.
- Add water to make a total volume of about 70 mL.
- Place the beaker in the 37 °C water bath and stir with the magnetic stirrer for 1 minute.
- Accurately add 30.0 mL of 1.0 N hydrochloric acid to the beaker.
- Continue stirring for 15 minutes after the addition of the acid.
- Immediately begin to titrate the excess hydrochloric acid with 0.5 N sodium hydroxide to a stable pH of 3.5.
- Perform a blank titration using 70 mL of water in place of the sample.

Calculation: The acid-neutralizing capacity, in mEq per gram of sample, is calculated using the following formula:  $ANC = [(V_{HCl} \times N_{HCl}) - (V_{NaOH} \times N_{NaOH})] / W$  Where:

- $V_{HCl}$  is the volume, in mL, of hydrochloric acid added.
- $N_{HCl}$  is the normality of the hydrochloric acid.
- $V_{NaOH}$  is the volume, in mL, of sodium hydroxide used for the sample titration.
- $N_{NaOH}$  is the normality of the sodium hydroxide.
- $W$  is the weight, in grams, of the sample taken.

## Assay of Benzocaine

The following is a general HPLC method suitable for the determination of benzocaine in oral suspensions.

Principle: Benzocaine is separated from other components of the formulation by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV detection.

Chromatographic Conditions:

- Column: C18, 5  $\mu$ m, 4.6 mm x 150 mm (or equivalent)
- Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 60:40).[\[13\]](#)[\[14\]](#)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 285 nm[\[13\]](#)[\[14\]](#)
- Injection Volume: 20  $\mu$ L
- Column Temperature: Ambient or controlled at 25 °C

Standard Preparation:

- Accurately weigh about 25 mg of USP Benzocaine Reference Standard into a 100-mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.
- Further dilute a portion of this solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

#### Sample Preparation:

- Accurately weigh a portion of the well-shaken oral suspension, equivalent to about 25 mg of benzocaine, into a 100-mL volumetric flask.
- Add about 50 mL of the mobile phase and sonicate for 15 minutes to dissolve the benzocaine.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of this solution through a 0.45- $\mu$ m filter.
- Dilute a portion of the filtered solution with the mobile phase to obtain a theoretical concentration of 0.025 mg/mL of benzocaine.

#### Procedure:

- Inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph.
- Record the peak areas for the benzocaine peak.
- Calculate the quantity of benzocaine in the portion of the oral suspension taken.

## Assay of Simethicone

This method is based on Fourier Transform Infrared (FTIR) spectroscopy as described in the USP monograph for Simethicone.[\[15\]](#)[\[16\]](#)

Principle: Simethicone, which is primarily polydimethylsiloxane (PDMS), is extracted from the suspension and its concentration is determined by measuring the absorbance at a specific wavenumber in the infrared spectrum, corresponding to a characteristic vibration of the Si-CH<sub>3</sub> bond.

Apparatus:

- FTIR spectrometer
- 0.5-mm liquid sample cell

Reagents:

- Toluene
- Anhydrous sodium sulfate
- USP Polydimethylsiloxane RS

Standard Preparation:

- Prepare a series of standard solutions of USP Polydimethylsiloxane RS in toluene at known concentrations.

Sample Preparation:

- Accurately weigh a portion of the well-shaken oral suspension containing a known amount of simethicone.
- Extract the simethicone into toluene. This may involve shaking the suspension with toluene and separating the layers.
- Dry the toluene extract over anhydrous sodium sulfate.

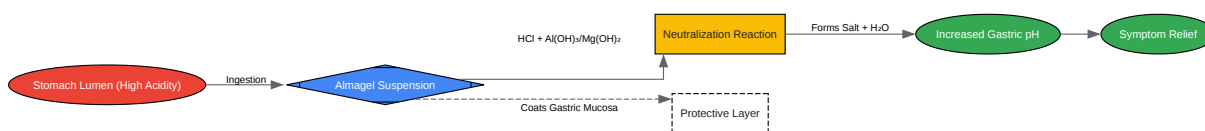
Procedure:

- Record the infrared spectrum of the toluene blank in the 0.5-mm cell.

- Record the infrared spectra of the standard solutions and the sample solution.
- Measure the absorbance of the peak at approximately  $1260\text{ cm}^{-1}$  for each solution.
- Plot a calibration curve of absorbance versus concentration for the standard solutions.
- Determine the concentration of simethicone in the sample solution from the calibration curve.

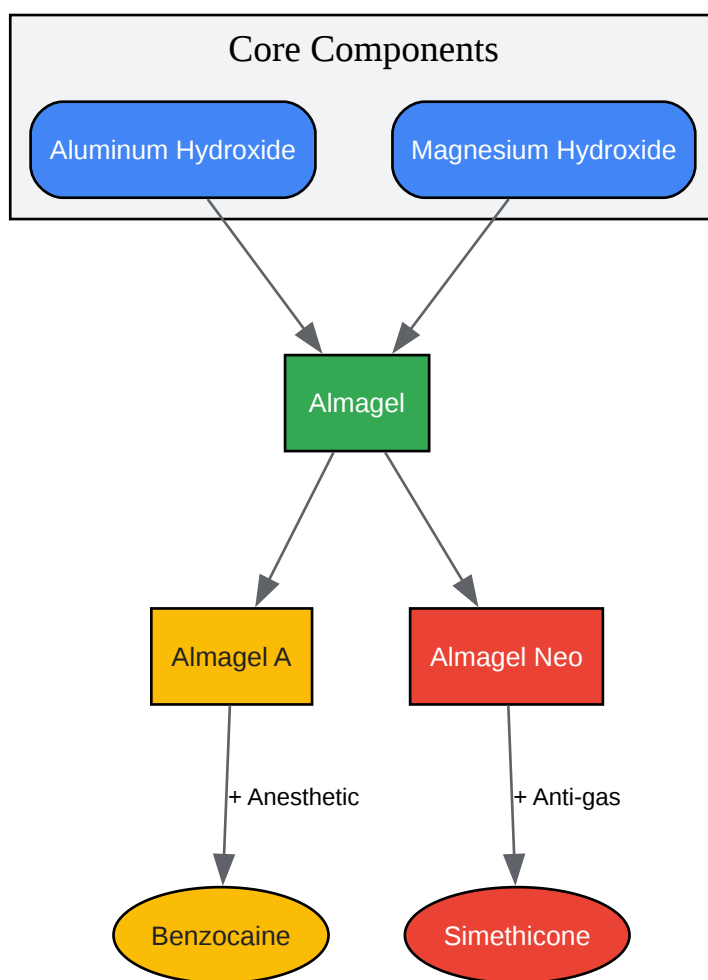
## Visualizations

The following diagrams illustrate key aspects of **Almagel**'s composition and mechanism of action.



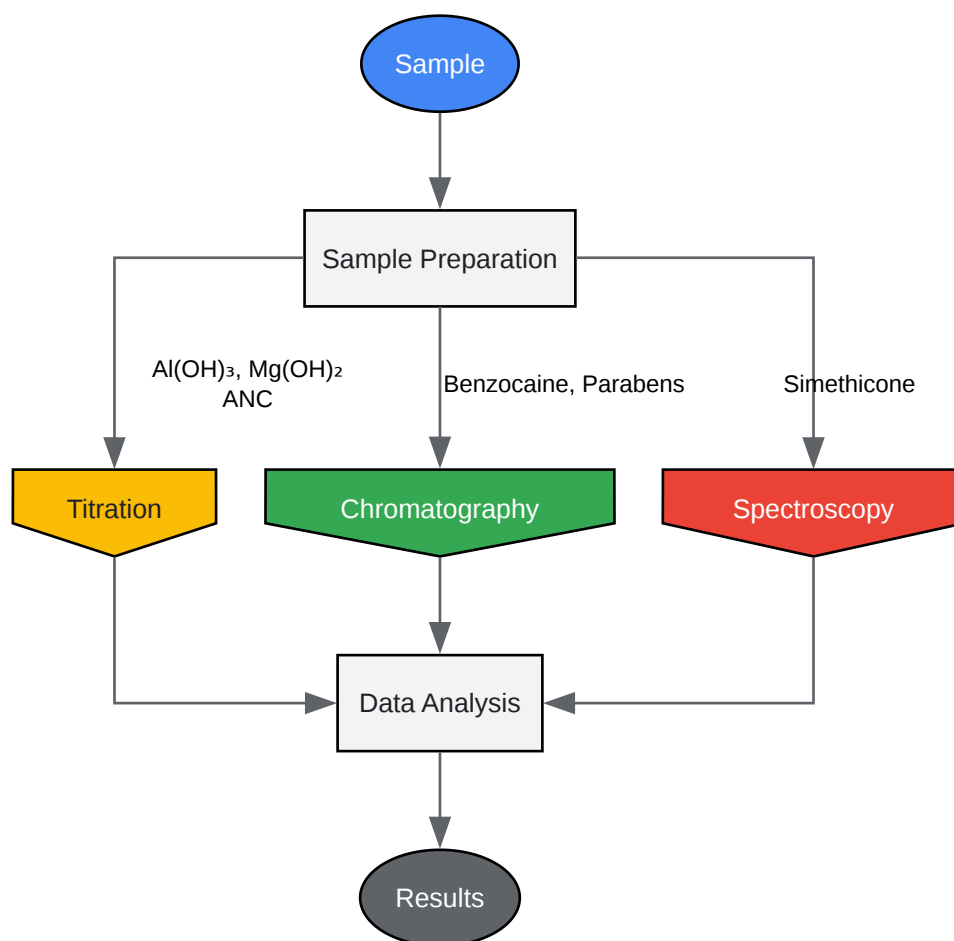
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Caption: Mechanism of action of **Almagel** in neutralizing stomach acid.



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Caption: Relationship between different **Almagel** formulations.



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Caption: General analytical workflow for **Almigel** composition analysis.

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